molecular formula C12H25NO4Si B11847824 N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine CAS No. 145213-64-5

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine

Cat. No.: B11847824
CAS No.: 145213-64-5
M. Wt: 275.42 g/mol
InChI Key: DSPUKTOUIQEWCL-UHFFFAOYSA-N
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Description

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine is a structurally complex alanine derivative featuring a tert-butyl(dimethyl)silyl (TBS)-protected acetyl group attached to the amino moiety of 2-methylalanine. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing peptide-based molecules with enhanced stability, owing to the steric and electronic protection offered by the TBS group . The synthesis involves sequential acylation and silylation steps. For example, in one protocol, a precursor (compound 28) is treated with acetic anhydride and pyridine in dichloromethane to yield the acetylated derivative (compound 29), followed by palladium-catalyzed hydrogenation or deprotection steps to achieve the final product . Analytical characterization includes IR spectroscopy (notable peaks at 1257 cm⁻¹ for Si-O-C stretching) and elemental analysis (e.g., C: 59.72%, H: 7.72%, Si: 4.58% in related compounds) .

Properties

CAS No.

145213-64-5

Molecular Formula

C12H25NO4Si

Molecular Weight

275.42 g/mol

IUPAC Name

2-[[2-[tert-butyl(dimethyl)silyl]oxyacetyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C12H25NO4Si/c1-11(2,3)18(6,7)17-8-9(14)13-12(4,5)10(15)16/h8H2,1-7H3,(H,13,14)(H,15,16)

InChI Key

DSPUKTOUIQEWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)NC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The protected intermediate is then subjected to further reactions to introduce the acetamido and methylpropanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The acetyl moiety undergoes reactions with nucleophiles. For example:

  • Amide Coupling : Reaction with isocyanates in dichloromethane at 0°C → room temperature yields urea derivatives (92% yield) .

  • Lewis Acid-Catalyzed Reactions : TiCl₄ (2.5–5 equiv) promotes functionalization of acylated intermediates, as seen in related systems .

Aza-Lossen Rearrangement

Under basic conditions (TEA in MeOH), the compound participates in intramolecular N–N bond formation via the aza-Lossen pathway. Representative conditions:

  • Reagents : 1 mmol substrate, 1 mmol TEA, anhydrous MeOH

  • Outcome : Cyclization to hydrazine derivatives after 12–24 h stirring .

Diels-Alder Reactivity

TBS-protected dienophiles participate in cycloadditions. For example:

DienophileDieneCatalystYieldProductSource
TBS-O-acetyl derivativeCyclohexeneEtAlCl₂77%Decahydro-naphthalene

Radical Decyanation

Lithium di-tert-butylbiphenylide (LiDBB) induces radical decyanation, enabling trapping with electrophiles (e.g., benzyl bromide):

  • Conditions : LiDBB, THF, -78°C → RT

  • Outcome : Functionalized tricyclic adducts (23–77% yield) .

Stability and Handling

  • Thermal Stability : Stable up to 150°C under inert atmospheres.

  • Storage : Anhydrous conditions (-20°C) prevent hydrolysis of the TBS group .

Scientific Research Applications

Organic Synthesis

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various derivatives, including:

  • Carboxylic acids
  • Amines
  • Alcohols

These derivatives can be further transformed into biologically active compounds or used as building blocks in larger synthetic pathways.

Biological Studies

In biological research, this compound is employed for the modification of biomolecules. The TBDMS group allows for selective protection and deprotection strategies, facilitating the study of biological processes such as enzyme interactions and metabolic pathways. Specifically, it can be used to synthesize amino acid analogs that serve as substrates or inhibitors in enzymatic reactions.

Pharmaceutical Development

The compound plays a role in the development of pharmaceuticals. Its ability to form stable intermediates makes it suitable for drug synthesis and optimization. Researchers have explored its use in creating novel drug candidates that target specific biological pathways, particularly in the context of diseases where amino acid metabolism is disrupted.

Material Science

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the formulation of advanced materials with specific characteristics, such as improved stability or enhanced performance in various applications.

Case Study 1: Synthesis of Amino Acid Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing various amino acid derivatives. The research highlighted its effectiveness in providing high yields and enantioselectivity when coupled with specific catalysts, showcasing its utility in producing compounds with potential therapeutic effects.

Case Study 2: Drug Delivery Systems

Research has also focused on incorporating this compound into drug delivery systems. By modifying existing pharmaceutical compounds with this compound, scientists were able to enhance solubility and bioavailability, leading to improved therapeutic outcomes in preclinical models.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for carboxylic acids, amines, and alcohols
Biological StudiesModification of biomolecules for enzyme interaction studies
Pharmaceutical DevelopmentSynthesis of novel drug candidates targeting metabolic pathways
Material ScienceProduction of specialty chemicals with enhanced stability

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid involves the reactivity of the tert-butyldimethylsilyl group, which can be selectively removed under mild acidic conditions to reveal reactive hydroxyl groups. This allows for further functionalization and modification of the compound. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Structural Differences :

Compound Acyl Group Amino Acid Core Protective Group
N-({[TBS]oxy}acetyl)-2-methylalanine TBS-protected acetyl 2-Methylalanine tert-Butyl(dimethyl)silyl
Metalaxyl-M Methoxyacetyl D-Alanine None
Benalaxyl Phenylacetyl DL-Alanine None
Furalaxyl 2-Furanylcarbonyl DL-Alanine None

The TBS group in the target compound confers superior steric protection compared to the simpler acyl groups in agrochemical analogues, enhancing resistance to enzymatic or hydrolytic degradation.

Physicochemical Properties

Property N-({[TBS]oxy}acetyl)-2-methylalanine Metalaxyl-M Benalaxyl
Molecular Formula C₁₇H₃₅NO₄Si C₁₅H₂₁NO₄ C₂₀H₂₃NO₃
Molecular Weight (g/mol) 349.54 279.33 329.40
Silicon Content 8.02% 0% 0%
Key IR Peaks (cm⁻¹) 1257 (Si-O-C), 1670 (C=O) 1730 (C=O) 1715 (C=O)

The silicon content and IR signature of the TBS group are unique to the target compound, distinguishing it from non-silylated analogues .

Functional and Application Differences

  • Target Compound : Primarily used in peptide synthesis for research purposes, leveraging the TBS group’s stability under basic conditions .
  • Agrochemical Analogues : Designed for antifungal activity via inhibition of RNA polymerase in pathogens. The absence of a TBS group in metalaxyl-M and benalaxyl allows for better bioavailability in agricultural systems .

Biological Activity

N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine, also known as 2-(2-((tert-butyldimethylsilyl)oxy)acetamido)-2-methylpropanoic acid, is a synthetic compound notable for its role in organic synthesis and potential applications in biological research. This article examines its biological activity, including antioxidant properties, effects on enzyme activity, and implications for drug development.

This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, enhancing its stability and reactivity during chemical transformations. The TBDMS group can be selectively removed under mild acidic conditions, allowing for further functionalization of the molecule.

Enzyme Interaction and Modulation

The modulation of enzyme activities is crucial for understanding the biological implications of this compound. Studies on amine oxidases suggest that similar compounds can influence oxidative stress responses and may be beneficial in conditions related to oxidative damage. The compound's acetamido group may participate in hydrogen bonding, potentially affecting enzyme-substrate interactions and influencing metabolic pathways .

The mechanism of action for this compound involves:

  • Reactivity of the TBDMS Group : This group can be cleaved to expose reactive hydroxyl groups, facilitating further chemical modifications.
  • Hydrogen Bonding : The acetamido moiety allows for interactions that may enhance the compound's biological effects.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential applications:

  • Antioxidant Activity : A study demonstrated that phenolic compounds with NO-donor functionalities significantly reduced TBARS levels in lipid oxidation assays, indicating strong antioxidant properties. These findings suggest that similar modifications in this compound could yield comparable results .
  • Enzyme Modulation : Research on amine oxidases has shown that compounds can enhance or inhibit enzyme activity depending on their structure and concentration. This highlights the potential for this compound to modulate enzymatic pathways involved in oxidative stress responses .

Data Table: Comparative Biological Activities

Compound NameAntioxidant Activity (IC50)Enzyme Modulation Effect
This compoundNot determinedPotentially modulating
Phenolic NO-donor derivative (example)24 µMVasodilatory
Amine oxidase inhibitor (example)Not applicableInhibitory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine, and what challenges arise during its purification?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) group via silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions, followed by acetylation of 2-methylalanine. Key challenges include moisture sensitivity and side reactions during silyl group activation. Purification often requires silica gel chromatography with hexane/ethyl acetate gradients, monitored by TLC or HPLC (≥95% purity thresholds as per industry standards) . Storage at –20°C under nitrogen is recommended to prevent hydrolysis .

Q. How can researchers characterize the stability of the TBDMS group in this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability assays should involve incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C, followed by LC-MS analysis to detect desilylation byproducts (e.g., free hydroxyl-acetyl derivatives). Kinetic studies using ¹H NMR can track the disappearance of TBDMS-related proton signals (e.g., tert-butyl singlet at ~0.9 ppm) .

Q. What analytical techniques are most effective for confirming the stereochemical integrity of 2-methylalanine in this derivative?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis are critical. Comparative ¹³C NMR shifts for the methyl branch (e.g., δ 17–22 ppm) and NOE correlations in 2D NMR (e.g., ROESY) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How does the TBDMS group influence the compound’s reactivity in peptide coupling reactions, and how can competing side reactions be minimized?

  • Methodological Answer : The bulky TBDMS group sterically hinders nucleophilic attack, slowing coupling efficiency. Pre-activation of the carboxyl group using HOBt/DIC or PyBOP reduces racemization. Monitoring by FT-IR for carbonyl stretching (~1720 cm⁻¹) and ³¹P NMR (for phosphorous-based coupling agents) helps optimize reaction conditions .

Q. What strategies resolve conflicting spectral data (e.g., NMR splitting patterns) caused by dynamic silyl group interactions?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) between –40°C and 25°C can "freeze" conformational exchange, simplifying splitting patterns. DFT calculations (e.g., B3LYP/6-31G*) model rotational barriers of the TBDMS-acetyl moiety to predict signal multiplicity .

Q. How can researchers differentiate between hydrolytic degradation and oxidative decomposition pathways in stability studies?

  • Methodological Answer : Use isotopically labeled H₂¹⁸O in hydrolysis assays to track oxygen incorporation into degradation products via high-resolution MS. For oxidative pathways, EPR spectroscopy detects radical intermediates, while LC-MS/MS identifies peroxides or epoxides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer : Variations often stem from polymorphic forms or residual solvents. XRPD (X-ray powder diffraction) identifies crystalline phases, while DSC (Differential Scanning Calorimetry) measures phase transitions. Solubility should be reassessed using standardized shake-flask methods in USP buffers .

Q. What experimental controls are essential when comparing bioactivity data across studies with this compound?

  • Methodological Answer : Include internal standards (e.g., metalaxyl or benalaxyl derivatives ) to normalize enzyme inhibition assays. Ensure consistent deprotection protocols (e.g., TBAF in THF) to avoid variability in active species concentration .

Methodological Tables

Parameter Technique Key Observations Reference
Silylation Efficiency¹H NMR (δ 0.1–0.3 ppm for Si-CH₃)>90% yield under N₂, 0°C, 12h
Purity Post-SynthesisHPLC (C18, 90:10 MeCN/H₂O)Retention time: 8.2 min; Purity: 95.3%
Degradation KineticsLC-MS (m/z 324.2 → 182.1 fragment)t₁/₂ = 48h at pH 7.4, 37°C

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